(4-benzylpiperazin-1-yl)(4,7-dimethoxy-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE is a complex organic compound that features both indole and piperazine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine moiety can be prepared by reacting ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final coupling of the indole and piperazine intermediates is typically achieved through nucleophilic substitution reactions, often using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its pharmacological effects, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, influencing biological processes such as cell signaling and gene expression. The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(4-BENZOYLPHENOXY)-ACETIC ACID: Similar in structure but with different functional groups.
(1-METHYL-1H-INDOL-3-YL)METHYL-BENZIMIDAZOLE: Shares the indole moiety but has a benzimidazole group instead of piperazine.
Uniqueness
(4-BENZYLPIPERAZINO)(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)METHANONE is unique due to its combination of indole and piperazine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4,7-dimethoxy-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C23H27N3O3/c1-24-19(15-18-20(28-2)9-10-21(29-3)22(18)24)23(27)26-13-11-25(12-14-26)16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
LAOZWASBNMXPPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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